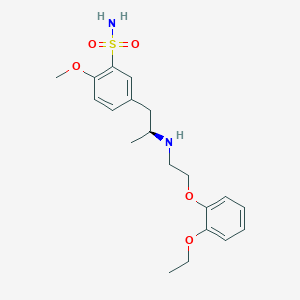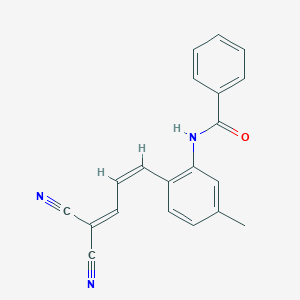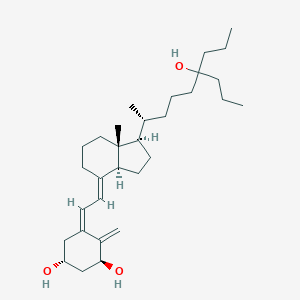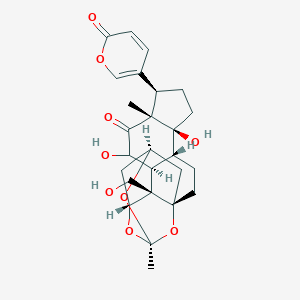
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It is commonly used in laboratory research to study the central nervous system and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is also involved in the development of chronic pain. By blocking the NMDA receptor, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is thought to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and analgesic effects, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to produce hallucinations, delusions, and dissociative states. It has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure, as well as effects on the respiratory system, including respiratory depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in laboratory research is that it produces a wide range of effects on the central nervous system, making it useful for studying a variety of physiological processes. However, there are also some limitations to using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in lab experiments. For example, it can be difficult to control the dose and duration of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure, which can make it difficult to interpret the results of experiments. Additionally, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride can be toxic at high doses, which can limit its use in certain types of experiments.
Future Directions
There are many future directions for research related to 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic uses in the treatment of chronic pain and other neurological disorders. Another area of interest is the development of new methods for studying the effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride on the central nervous system, such as imaging techniques that can visualize the activity of the brain during 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure. Additionally, there is ongoing research into the long-term effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure on the brain, which may have implications for the use of this drug in human medicine.
Synthesis Methods
The synthesis of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride involves several steps, including the reaction of cyclohexanone with phenylmagnesium bromide, followed by the reaction of the resulting product with piperidine and aniline. The final product is then purified and converted to the hydrochloride salt form. This synthesis method has been used for many years and is well-established in the scientific community.
Scientific Research Applications
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is commonly used in laboratory research to study the central nervous system. It has been shown to have anesthetic, analgesic, and hallucinogenic properties, and is often used to study the mechanisms of action of these effects. 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain, as it is a potent NMDA receptor antagonist.
properties
CAS RN |
101670-77-3 |
|---|---|
Product Name |
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride |
Molecular Formula |
C23H31ClN4O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
phenyl-[1-(2-phenylcyclopropanecarbonyl)piperidin-4-yl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21(20-15-19(20)16-7-3-1-4-8-16)23-13-11-18(12-14-23)22-17-9-5-2-6-10-17;/h1-10,18-20,22H,11-15H2;1H |
InChI Key |
TVDCSHNSMWHFOD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
synonyms |
KETONE, 4-ANILINOPIPERIDINO 2-PHENYLCYCLOPROPYL, HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)






![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

